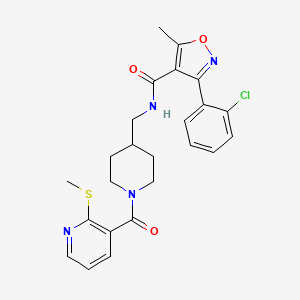

3-(2-chlorophenyl)-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

描述

This compound is a synthetic isoxazole-4-carboxamide derivative featuring a 2-chlorophenyl group at position 3, a methyl group at position 5 of the isoxazole ring, and a piperidin-4-ylmethyl substituent modified with a 2-(methylthio)nicotinoyl moiety. The methylthio group in the nicotinoyl fragment likely contributes to increased lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

属性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O3S/c1-15-20(21(28-32-15)17-6-3-4-8-19(17)25)22(30)27-14-16-9-12-29(13-10-16)24(31)18-7-5-11-26-23(18)33-2/h3-8,11,16H,9-10,12-14H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVOYGWQNKMEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

The compound features a complex structure that includes:

- A chlorophenyl group, which is often associated with enhanced biological activity.

- An isoxazole ring, known for its role in various pharmacological activities.

- A piperidine moiety, which contributes to its interaction with biological targets.

The molecular formula is , and its molecular weight is approximately 393.91 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains. The presence of the chlorophenyl and methylthio groups may enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions.

Anticancer Activity

A study focusing on structurally related compounds demonstrated promising anticancer activity. The mechanism often involves the inhibition of key enzymes responsible for cancer cell proliferation. For example, compounds showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent inhibitory effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF-7 | 5.85 |

| Example B | A549 | 4.53 |

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) are crucial for treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that the compound may exhibit AChE inhibitory activity comparable to established drugs such as donepezil.

Study 1: Anticancer Screening

In a screening study involving various derivatives, the compound showed significant growth inhibition in human cancer cell lines (MCF-7 and HCT116). The most active derivative had an IC50 value of 3.0 µM against MCF-7 cells, indicating strong antiproliferative effects.

Study 2: Cholinesterase Activity

A comparative analysis of the compound's AChE inhibition revealed K_i values ranging from 13.62 nM to 33.00 nM, suggesting it could be a viable candidate for further development in Alzheimer's treatment.

Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against several bacterial strains, with results indicating moderate efficacy. The compound's structure suggests potential modifications could enhance its antimicrobial properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

*Calculated based on formula.

Structural and Functional Insights

Substituent Effects on Binding and Reactivity

- Nicotinoyl-Piperidine vs. Pyridine/Piperidine Variants: The target compound’s nicotinoyl group introduces a sulfur atom (methylthio), which is absent in analogs like the 5-methylpyridin-2-yl derivative . Sulfur’s polarizability may facilitate stronger van der Waals interactions with hydrophobic binding pockets compared to nitrogen-rich pyridine rings.

- Fluorine Substitution : The 2-chloro-6-fluorophenyl analog () demonstrates how electronegative fluorine can alter electronic environments, as evidenced by NMR chemical shift changes in regions analogous to "Region A" (aromatic protons) and "Region B" (piperidine protons) . Such shifts correlate with altered binding kinetics in receptor assays.

- Bulkier Groups : The benzhydryl-substituted compound () exhibits reduced solubility but may exhibit prolonged receptor occupancy due to steric effects, a trade-off critical for drug design .

Pharmacological Implications

- Lipophilicity and CNS Penetration: The methylthio group in the target compound likely enhances blood-brain barrier penetration compared to non-sulfur analogs, similar to trends observed in fluorinated compounds () .

- Metabolic Stability: Trifluoromethyl groups () and methylthio moieties resist oxidative metabolism, suggesting the target compound may have a longer half-life than non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。